molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

Cat. No.: B1417461
CAS No.: 24472-30-8
M. Wt: 322.4 g/mol
InChI Key: CXRNARWMKBVOID-UHFFFAOYSA-N
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Description

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a unique structure that combines an indeno and benzodiazepine moiety, making it a subject of interest in various fields of research.

Scientific Research Applications

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological targets can be explored to understand its potential therapeutic effects.

    Medicine: Research into its psychoactive properties may lead to the development of new treatments for anxiety, insomnia, and other conditions.

    Industry: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

Target of Action

Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary biochemical pathway affected by benzodiazepines is the GABAergic pathway. By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzodiazepines can vary significantly depending on their specific chemical structure. Generally, benzodiazepines are well absorbed and are extensively distributed throughout the body. They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of benzodiazepines’ action include an increase in inhibitory neurotransmission, leading to reduced neuronal excitability. This can result in effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as the presence of other drugs, the user’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines .

Safety and Hazards

Benzodiazepines, including “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one”, can pose significant risks if misused. They can quickly lead to tolerance development and dependence . Therefore, they should be used under medical supervision.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one typically involves multi-step organic reactions. One common method includes the Michael addition of o-phenylenediamine to 2-benzylideneindane-1,3-diones . This reaction is followed by cyclization and subsequent functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Palladium catalysts and aryl iodides are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often employed.

    Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arylated derivatives, while reduction can produce hydrogenated compounds with altered functional groups.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.

    Alprazolam: Commonly prescribed for anxiety and panic disorders.

Uniqueness

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is unique due to its indeno moiety, which is not present in the more commonly known benzodiazepines

Properties

IUPAC Name

11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNARWMKBVOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.